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Silybin A-d3

Cat. No.: B1154799
M. Wt: 485.45
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Flavonolignans within the Silymarin (B1681676) Complex

The silymarin complex, extracted from milk thistle, is a rich mixture of flavonolignans. nih.govagriculturejournals.cz This complex is predominantly composed of silybin (B1146174), which itself is a mixture of two diastereomers, Silybin A and Silybin B, in roughly a 1:1 ratio. rsc.orgresearchgate.net Other significant flavonolignans within silymarin include silychristin, silydianin, and isosilybin (B7881680) (also with A and B diastereomers). agriculturejournals.czresearchgate.net Flavonoids such as taxifolin (B1681242) are also present in smaller quantities. agriculturejournals.czresearchgate.net These compounds are of considerable interest due to their biological activities, including hepatoprotective and antioxidant properties. nih.govresearchgate.netnumberanalytics.com The composition of silymarin can vary depending on the plant's origin and the extraction methods used. researchgate.net

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Advanced Analytical Methodologies

Deuterium labeling, the process of replacing hydrogen with deuterium in a molecule, is a cornerstone of modern chemical biology and analytical chemistry for several key reasons:

Mechanistic and Kinetic Studies: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This difference, known as the kinetic isotope effect, can be exploited to study reaction mechanisms and kinetics. symeres.com

Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds like Silybin A-d3 are invaluable for tracing the metabolic fate of drugs and other bioactive molecules in the body. symeres.comclearsynth.com They allow researchers to track how a compound is absorbed, distributed, metabolized, and excreted (ADME). acs.orgnih.gov

Advanced Analytical Techniques: In mass spectrometry (MS), the increased mass of deuterated compounds allows them to be used as internal standards for precise quantification of their non-labeled counterparts. symeres.comresearchgate.net This is crucial for accurate measurements in complex biological samples. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling can simplify complex spectra and provide detailed structural information about molecules and their interactions. symeres.comclearsynth.com

Research Landscape and Knowledge Gaps Pertaining to Labeled Flavonolignans

The synthesis of isotopically labeled natural products, including flavonolignans, is an active area of research. rsc.org While methods for the synthesis of deuterated silybin have been developed, there remains a need for more efficient and selective labeling techniques. rsc.org A significant knowledge gap exists in the detailed comparative metabolic profiles of individual labeled flavonolignan stereoisomers like this compound and Silybin B-d3. Further research is needed to fully understand how the subtle stereochemical differences impact their metabolic pathways and biological activities in vivo. The development of more sophisticated analytical methods, enabled by labeled compounds, will be crucial in filling these gaps and providing a more complete picture of the therapeutic potential of these natural products. researchgate.net

Data Tables

Table 1: Key Flavonolignans in the Silymarin Complex

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Silybin AC₂₅H₂₂O₁₀482.45A major bioactive diastereomer of silybin. nih.govaxios-research.com
Silybin BC₂₅H₂₂O₁₀482.45A major bioactive diastereomer of silybin. nih.govaxios-research.com
Isosilybin AC₂₅H₂₂O₁₀482.44A diastereomer of silybin with different linkage. axios-research.comnih.gov
Isosilybin BC₂₅H₂₂O₁₀482.44A diastereomer of silybin with different linkage. axios-research.comnih.gov
SilychristinC₂₅H₂₂O₁₀482.44A structural isomer of silybin. axios-research.com
SilydianinC₂₅H₂₂O₁₀482.45A structural isomer of silybin. axios-research.com

Table 2: Properties of Silybin A and its Deuterated Analog

Compound NameMolecular FormulaMolecular Weight ( g/mol )Primary Use in Research
Silybin AC₂₅H₂₂O₁₀482.45Investigating biological activity and therapeutic potential. nih.gov
This compoundC₂₅H₁₉D₃O₁₀485.47Internal standard in mass spectrometry, metabolic tracer. axios-research.com

Properties

Molecular Formula

C₂₅H₁₉D₃O₁₀

Molecular Weight

485.45

Synonyms

(2R,3R)-2-[(2R,3R)-2,3-Dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one-d3;  3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxan-6-yl]-4-ch

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Silybin A D3

Regioselective Deuterium (B1214612) Incorporation Methods for Silybin (B1146174) A Synthesis

The introduction of deuterium into the Silybin A scaffold can be achieved through methods that carefully control the position of the isotope. This regioselectivity is crucial for creating well-defined labeled compounds for analytical and mechanistic studies. marquette.eduanr.fr

Biomimetic synthesis attempts to replicate the natural biosynthetic pathways of compounds. The total synthesis of silybin isomers has been achieved through strategies inspired by the enzymatic processes in the plant. acs.org A key step in this approach is the late-stage biomimetic cyclization of a chalcone (B49325) precursor to form the characteristic benzopyranone ring, a reaction analogous to that catalyzed by chalcone isomerase. acs.orgresearchgate.net

The synthesis of Silybin A-d3 via this route would involve the strategic use of deuterated starting materials. The natural biosynthesis of silybin involves the oxidative coupling of taxifolin (B1681242) and coniferyl alcohol. researchgate.netmdpi.com A synthetic strategy could therefore employ a deuterated version of one of these precursors. For instance, a total synthesis of a related isomer, isosilybin (B7881680) A, began with vanillin (B372448), which was elaborated over several steps into a complex 1,4-benzodioxane (B1196944) aldehyde. acs.org This aldehyde was then condensed with a substituted acetophenone (B1666503) to form the chalcone intermediate, which was subsequently cyclized. acs.org

To produce this compound, one could introduce deuterium into the initial building blocks. For example, using a deuterated vanillin or a deuterated acetophenone in a synthetic sequence like the one reported for isosilybin A would result in the deuterium label being carried through to the final this compound product. acs.org This method ensures the deuterium atoms are placed at specific, predetermined positions on the molecular framework.

Achieving defined isotopic enrichment requires stereoselective deuteration methods. Catalytic transfer deuteration and hydrodeuteration are powerful techniques for the site-selective installation of deuterium into organic molecules. marquette.edu These methods often use inexpensive and easy-to-handle deuterium donors, such as deuterated silanes or heavy water (D₂O), avoiding the need for hazardous deuterium gas. marquette.eduorganic-chemistry.org

For the synthesis of this compound, such techniques could be applied to unsaturated intermediates in the synthetic pathway. For example, a copper-catalyzed transfer deuteration could be used to selectively add deuterium across a double bond in a precursor molecule. marquette.edu Researchers have demonstrated the regioselective incorporation of deuterium at specific positions in cyclic alkenes using a deuterated silane (B1218182) and an alcohol. marquette.edu Furthermore, indium-catalyzed transfer hydrogenation allows for regioselective hydrogen-deuterium incorporation into alkenes using deuterated 1,3-benzodioxole (B145889) or D₂O as the deuterium source. organic-chemistry.org Applying these modern catalytic methods to an appropriate intermediate during the total synthesis of Silybin A would allow for precise and stereoselective installation of deuterium, providing a high degree of isotopic enrichment at the desired position.

Biomimetic Cyclization Approaches Utilizing Deuterated Precursors

Derivatization Pathways for this compound Analogues

Once this compound is synthesized, it can be further modified to create a variety of analogues. These derivatives serve as valuable tools for probing structure-activity relationships, acting as research probes, or for comparative studies. nih.govresearchgate.net

The acetylation of silybin is a common modification, but it presents a chemical challenge due to the presence of five hydroxyl (OH) groups with varying reactivity. nih.govbiorxiv.org Non-selective acetylation with reagents like acetic anhydride (B1165640) in pyridine (B92270) typically results in the formation of 3,5,7,20,23-penta-O-acetylsilybin. biorxiv.org

To create specific acetylated derivatives for use as research probes, regioselective methods are employed. These can involve:

Enzymatic Methods: Lipases, such as Novozym 435 (immobilized lipase (B570770) B from Candida antarctica), can catalyze regioselective reactions. For example, enzymatic acylation can selectively target the C-23 primary hydroxyl group. nih.govrsc.org This method has been used in a kinetic resolution process to separate silybin diastereomers. rsc.org

Protecting Group Chemistry: A chemical approach involves selectively protecting certain hydroxyl groups, acetylating the remaining free groups, and then removing the protecting groups. For instance, the C-23 hydroxyl can be protected with a tert-butyldimethylsilyl (TBS) group, allowing for acetylation of the other hydroxyls, followed by deprotection to yield derivatives with a free 23-OH group, such as 3,5,7,20-tetra-O-acetylsilybin. biorxiv.org

Applying these regioselective acetylation strategies to a this compound starting material would yield a panel of specifically acetylated and deuterated research probes.

Table 1: Examples of Acetylated Silybin Derivatives

Derivative NameSynthetic ApproachReference
3,5,7,20,23-Penta-O-acetylsilybinAcetic anhydride in pyridine biorxiv.org
23-O-acetylsilybin AEnzymatic acylation/alcoholysis with Novozym 435 nih.govrsc.org
3,5,7,20-Tetra-O-acetylsilybinTBS protecting group chemistry biorxiv.org
3,20,23-Tri-O-acetylsilybinsSelective enzymatic deacetylation of pentaacetylsilybins nih.gov

To investigate structure-activity relationships (SAR), other functional groups can be introduced. Methylated, galloylated, and palmitoylated derivatives of silybin have been synthesized to probe the effects of modifying specific hydroxyl groups. researchgate.netresearchgate.net

Methylation: 7-O-Methylsilybin can be prepared by the base-catalyzed methylation of silybin. researchgate.netresearchgate.net Modification at the C-7 hydroxyl group has been shown to improve the anti-radical activity of the molecule. nih.govd-nb.info

Galloylation: Galloyl esters, such as 7-O-galloylsilybin, have been synthesized to enhance biological efficacy. researchgate.net

Palmitoylation: Long-chain fatty acid esters, like 7-O-palmitoylsilybin and 23-O-palmitoylsilybin, have been prepared to increase the lipophilicity of the parent compound. researchgate.net

The synthesis of these derivatives from this compound would allow for detailed SAR studies, where the deuterated label could facilitate tracking and quantification of the compounds in biological systems.

Table 2: Synthesis of Silybin Derivatives for SAR Studies

DerivativePosition of ModificationSynthetic MethodReference
MethylsilybinC-7Base-catalyzed methylation researchgate.netresearchgate.net
GalloylsilybinC-7Not specified researchgate.net
PalmitoylsilybinC-7 or C-23Not specified researchgate.net

2,3-Dehydrosilybin (DHS) is an oxidized derivative of silybin that is also of significant research interest. mdpi.com It can be prepared from silybin through various oxidation methods. researchgate.netthno.org The synthesis of 2,3-dehydrosilybin-d3 from this compound would provide a valuable tool for comparative mechanistic studies against its non-oxidized counterpart.

Several methods have been reported for the oxidation of silybin to 2,3-dehydrosilybin:

Iodine in Pyridine: Refluxing silybin with iodine in pyridine yields 2,3-dehydrosilybin. chemicalbook.com

Base-Catalyzed Oxidation: Silybin can be converted to its dehydro- (B1235302) form through base-catalyzed oxidation, a method that can be performed with microwave heating to produce optically pure enantiomers. researchgate.netthno.org

Other Oxidation Systems: Other reported methods include using hydrogen peroxide in sodium bicarbonate or potassium acetate (B1210297) in dimethylformamide. researchgate.net

These established oxidation procedures can be directly applied to this compound to synthesize 2,3-dehydrosilybin-d3. This deuterated analogue would be instrumental in studies comparing the metabolic fate, transport, and mechanism of action of silybin versus dehydrosilybin.

Synthesis of Methylated, Galloylated, and Palmitoylated this compound Derivatives for Structure-Activity Probing

Optimization of Synthetic Yields and Isotopic Purity for Research Applications

The utility of this compound as an internal standard in analytical chemistry and as a tracer in metabolic research is critically dependent on the efficiency of its synthesis and the degree of its isotopic enrichment. vulcanchem.com Research efforts have focused on optimizing synthetic pathways to maximize the yield of the desired diastereomer, Silybin A, while ensuring high isotopic purity.

A primary strategy for the synthesis of deuterium-labeled silybin is based on a biomimetic approach. rsc.org This method involves the oxidative coupling of a deuterated precursor with taxifolin. rsc.org Specifically, to produce this compound, a deuterated coniferyl alcohol is coupled with taxifolin, often using an oxidizing agent like silver oxide (Ag₂O), to yield a diastereomeric mixture of deuterated silybin and isosilybin. rsc.org

Optimizing the yield of pure this compound involves several key considerations. First, the efficiency of the coupling reaction itself is paramount. Advanced synthetic methods used in the broader field of flavonolignan chemistry, such as the Mitsunobu reaction and the Horner–Wadsworth–Emmons olefination, have demonstrated the potential for high-yield steps in complex syntheses, which could be adapted for this purpose. beilstein-journals.orgacs.org For instance, a robust Mitsunobu reaction has been reported to achieve a 91% yield on a gram scale for coupling an aldehyde with an epoxy alcohol in the synthesis of a related compound. acs.org

Second, since the initial synthesis typically produces a mixture of diastereomers (Silybin A and Silybin B), a highly efficient separation method is required to isolate the pure Silybin A form. rsc.org Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose, capable of separating the diastereomers to a purity of over 98%. rsc.orgnih.gov The optimization of these chromatographic conditions is a key aspect of improving the final yield of the desired isomer.

The isotopic purity of the final this compound product is fundamentally determined by the isotopic enrichment of the deuterated starting materials, such as deuterated coniferyl alcohol. rsc.org The confirmation of isotopic purity, as well as the correct position of the deuterium labels, is typically accomplished through a combination of analytical techniques. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the positions of deuteration by observing the absence of proton signals at specific locations compared to the non-deuterated standard, while mass spectrometry confirms the correct molecular weight and fragmentation pattern for the deuterated molecule. vulcanchem.com Commercially available standards of deuterated silybin mixtures often report a chemical purity of greater than 95% as determined by HPLC. lgcstandards.com

The following table summarizes research findings related to the synthesis and purification of silybin isomers, highlighting methods and achievable yields and purities relevant to the optimization of this compound production.

Process Starting Materials/Reagents Product Reported Yield/Purity Reference
Isotopic Labeling Deuterated coniferyl alcohol, Taxifolin, Ag₂ODeuterated Silybin/Isosilybin mixtureNot specified rsc.org
Diastereomer Separation Silybin diastereomeric mixturePure Silybin A and Silybin B>98% purity rsc.orgnih.gov
Semi-synthesis (Dehydration) Silibinin (B1684548), Benzoic acid, Ph₃P, DIADHydnocarpin D56% (overall yield) beilstein-journals.org
Synthetic Step (Coupling) Aldehyde 8, Epoxy alcohol 7Coupled intermediate91% yield, >20:1 dr acs.org
Commercial Standard Silybin A+B mixture - D3Silybin A+B mixture - D3>95% purity (HPLC) lgcstandards.com

Advanced Analytical Methodologies for Silybin A D3 Quantification

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Protocols

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the bioanalysis of Silybin (B1146174) A and, by extension, the use of Silybin A-d3 as an internal standard. resolian.com This technique offers high selectivity and sensitivity for detecting and quantifying low levels of target analytes within complex biological matrices. resolian.com The development of robust HPLC-MS/MS methods is a multi-faceted process involving the optimization of chromatographic separation, mass spectrometric detection, and comprehensive validation. resolian.com

Chromatographic Separation Techniques for this compound and its Stereoisomers/Metabolites

The effective chromatographic separation of this compound from its non-labeled form, its stereoisomer Silybin B, and their respective metabolites is critical for accurate quantification. Reversed-phase HPLC is a commonly employed technique for this purpose. researchgate.netnih.gov For instance, a C18 column can be utilized to separate silybin diastereoisomers. nih.gov The separation of Silybin A and B from commercial silibinin (B1684548) has been achieved using preparative RP-HPLC, which is effective for obtaining gram-scale amounts of the two diastereoisomers. nih.gov

Modern isocratic HPLC methods have been developed for the rapid and reliable separation of silymarin (B1681676) components. mdpi.com However, these methods may only achieve partial separation of some isomers. mdpi.com Gradient elution systems are often necessary to achieve optimal separation of all components within a reasonable timeframe. frontiersin.org For example, a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) can be passed through an HSS T3 column to achieve separation. nih.gov The separation of Silybin A and Silybin B has been registered at retention times of 5.41 min and 5.66 min, respectively, using a specific chromatographic method. nih.gov

Mass Spectrometric Detection Parameters (e.g., MRM Transitions) for this compound as an Internal Standard

Mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalytical assays. nih.govnih.gov For the detection of silybin, negative electrospray ionization is often utilized due to its polyphenolic structure. researchgate.net The deprotonated molecular ion [M-H]⁻ of silybin is typically observed at a mass-to-charge ratio (m/z) of 481.0. researchgate.net

When this compound is used as an internal standard, specific MRM transitions are monitored for both the analyte (Silybin A) and the internal standard. A common fragmentation transition for silybin quantification is m/z 481.0 → 301. mdpi.com This transition is chosen for its high response and low background interference. mdpi.com Another transition, m/z 481.0 → 125.0, has also been used for Silybin B. nih.gov Since this compound has a mass difference of +3 compared to Silybin A, its precursor and product ions will be shifted accordingly. The specific MRM transitions for this compound would be selected to be unique and free from interference from Silybin A and other matrix components. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting inter-individual variability in sample recovery during quantitative LC-MS/MS analysis. nih.gov

Table 1: Illustrative MRM Transitions for Silybin A and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Silybin A481.0301.0Negative
Silybin A481.0125.0Negative
This compound484.0304.0 or other specific fragmentNegative

Note: The MRM transition for this compound is illustrative and would be empirically determined during method development.

Validation Parameters: Selectivity, Linearity, Precision, Accuracy, and Matrix Effects in Pre-clinical Biological Matrices

A comprehensive validation of the bioanalytical method is essential to ensure its reliability for pre-clinical studies. researchgate.net This validation is typically performed in accordance with guidelines from regulatory bodies like the FDA. frontiersin.org Key validation parameters include:

Selectivity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.netresearchgate.net This is confirmed by the absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples. frontiersin.org

Linearity: The assay should exhibit a linear relationship between the analyte concentration and the instrument response over a defined range. researchgate.net For silybin, linear ranges have been established from 2 ng/mL to 100 ng/mL nih.gov and 5 to 12,500 ng/mL. frontiersin.org Calibration curves should have a correlation coefficient (r²) greater than 0.99. frontiersin.orgnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. mdpi.com These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). mdpi.comfrontiersin.org Intra- and inter-day precision are typically expressed as the coefficient of variation (CV), which should be within acceptable limits (e.g., ≤10.5%). nih.gov Accuracy should also be within a specified range (e.g., 91-106.5%). nih.gov

Matrix Effects: The influence of the biological matrix on the ionization of the analyte and internal standard must be evaluated to ensure that it does not affect the accuracy of the quantification. researchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. mdpi.com For silybin, LLOQs of 0.5 ng/mL in human plasma, 1 ng/mL in human urine, and 2 ng/g in pig muscle tissue have been reported. mdpi.com

Table 2: Summary of HPLC-MS/MS Method Validation Parameters for Silybin Quantification

ParameterTypical Acceptance CriteriaReported Values for Silybin
Linearity (r²) >0.99>0.999 frontiersin.org, >0.99 nih.gov
LLOQ Signal-to-noise > 100.5 ng/mL (plasma) mdpi.com, 2 ng/mL nih.gov
Intra-day Accuracy ±15% (±20% at LLOQ)91-106.5% nih.gov
Inter-day Accuracy ±15% (±20% at LLOQ)95.1-111.9% nih.gov
Intra-day Precision (CV) ≤15% (≤20% at LLOQ)≤10.5% nih.gov
Inter-day Precision (CV) ≤15% (≤20% at LLOQ)≤10.5% nih.gov
Recovery Consistent and reproducible>84.4% in plasma frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org For a compound to be analyzed by GC-MS, it must be volatile or capable of being converted into a volatile derivative. k-labor.de

For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.gov Trimethylsilyl (TMS) derivatization is a common technique used for this purpose in GC analysis. nih.gov While there is extensive literature on the GC-MS analysis of other compounds after derivatization, specific applications detailing the GC-MS analysis of this compound are less common. However, the principles of the technique would apply. After derivatization, the sample is introduced into the GC, where it is separated from other components before being detected by the mass spectrometer. k-labor.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for confirming isotopic enrichment. acs.orgspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical structure of a compound. springernature.com

Advanced Sample Preparation Techniques for Complex Biological Systems (e.g., Pre-clinical Tissue, Cell Lysates)

The preparation of samples from complex biological matrices like pre-clinical tissues and cell lysates is a critical step that can significantly impact the accuracy and reproducibility of the analytical results. The goal is to extract the analyte of interest while removing interfering substances.

For the analysis of silybin in tissues, homogenization is a common first step. nih.gov This is often followed by an extraction procedure. Liquid-liquid extraction (LLE) with a solvent like methyl-tert-butyl ether (MTBE) has been successfully used to extract silybin from plasma, urine, and tissue. researchgate.netmdpi.comnih.gov Protein precipitation with a solvent such as acetonitrile (B52724) is another simple and effective method for preparing plasma samples. researchgate.net

For cell lysates, cells are typically lysed using a buffer containing detergents and protease inhibitors to release the intracellular contents. nih.govfrontiersin.org The lysate is then centrifuged to remove cellular debris, and the supernatant containing the analyte can be further processed, for example, by protein precipitation or LLE, before analysis by HPLC-MS/MS. nih.gov To determine the total concentration of silybin and its metabolites, which may be present as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step using β-glucuronidase is often included in the sample preparation procedure. researchgate.netmdpi.comfrontiersin.org

Pre Clinical Metabolic and Pharmacokinetic Investigations Employing Silybin A D3

In Vivo Pharmacokinetic Analysis of Silybin (B1146174) A-d3 in Non-human Models

Animal models, primarily rodents, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Silybin A in a whole-organism context.

Following oral administration in animal models, Silybin A is rapidly absorbed and distributed to various tissues. oup.com In SENCAR mice given an oral dose, peak concentrations of free silibinin (B1684548) were observed as early as 30 minutes post-administration in the liver, lungs, stomach, and pancreas. medscape.comoup.comresearchgate.net The skin and prostate showed peak levels at 60 minutes. oup.comresearchgate.net The levels of both free and conjugated silybin decline exponentially after reaching their peak. nih.gov The poor water solubility of silybin is a limiting factor for its oral bioavailability. nih.govscielo.br

Interactive Table: Peak Tissue Distribution of Free Silybin in SENCAR Mice

TissuePeak Concentration (µg/g tissue)Time to Peak (hours)
Stomach123.0 ± 21.00.5
Liver8.8 ± 1.60.5
Pancreas5.8 ± 1.10.5
Lung4.3 ± 0.80.5
Prostate2.5 ± 0.41.0
Skin1.4 ± 0.51.0
Data derived from studies in SENCAR mice following a single oral administration. oup.comresearchgate.net

Pharmacokinetic studies in rats have further characterized its profile, although significant variability exists. scielo.br In pigs, a solid dispersion formulation of silymarin (B1681676) led to a nearly 3-fold greater peak plasma concentration (Cmax) compared to a standard premix, demonstrating the impact of formulation on absorption. frontiersin.org

Silybin A undergoes extensive pre-systemic, or first-pass, metabolism, which is a primary reason for its low systemic bioavailability. After intestinal absorption, it is rapidly conjugated in the liver with glucuronic acid and sulfate (B86663). medscape.com

Biliary excretion is the predominant route of elimination for Silybin A and its metabolites. medscape.com Studies in rats have shown that a very high percentage of an administered dose is recovered in the bile as glucuronide and sulfate conjugates. jpccr.euresearchgate.net In isolated perfused rat livers, the biliary excretion of Silybin A conjugates was found to be 21.0 ± 8.3% of the initial dose. researchgate.net This process is not passive; it involves active transport. The transporter protein MRP2 (Multidrug Resistance-Associated Protein 2) has been identified as playing a primary role in the active transport of silybin conjugates into the bile. researchgate.netnih.gov In MRP2-deficient rats, the biliary excretion of these conjugates was reduced by over 80%. researchgate.net

These findings also suggest the existence of an enterohepatic circulation loop: after being excreted in the bile and entering the intestine, the conjugates can be hydrolyzed by gut microflora, releasing the parent Silybin A to be reabsorbed into circulation. medscape.comnih.gov

Role of Drug Transporters (MRP2, BCRP) in Silybin A-d3 Disposition in Pre-clinical Models

The disposition of silybin, the primary active component of silymarin, is significantly influenced by efflux transporters, particularly the Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net While studies specifically documenting the use of this compound in transporter investigations are not prevalent in publicly available literature, the isotopic labeling in this compound does not alter its fundamental physicochemical properties. Therefore, its interaction with transporters is expected to be identical to that of unlabeled silybin A. Preclinical investigations using various models have established that silybin is a substrate for both MRP2 and BCRP. frontiersin.org

These transporters are located on the apical membrane of cells in key tissues like the intestines and liver, where they actively pump substrates out of the cell. nih.gov In the intestines, this action limits the initial absorption of silybin into the bloodstream, while in the liver, it facilitates its excretion into the bile. frontiersin.orgnih.gov This active efflux is a primary contributor to the low oral bioavailability of silybin. frontiersin.org

Studies utilizing transporter-overexpressing cell lines, such as Madin-Darby canine kidney cells II (MDCKII), have confirmed that MRP2 and BCRP are the principal transporters involved in the efflux of silybin. nih.gov Further in-vivo evidence comes from studies with MRP2-deficient (TR-) rats. researchgate.netsolvobiotech.com When compared to wild-type rats, these genetically modified animals, which lack functional MRP2 transporters, exhibit altered pharmacokinetics of silybin, underscoring the transporter's crucial role in its disposition. solvobiotech.com

The inhibition of these transporters has been shown to enhance silybin's systemic exposure. For instance, co-administration of silybin with inhibitors of MRP2 and BCRP, such as piperine (B192125) or baicalein (B1667712), leads to a significant increase in the plasma concentration (Cmax) and the area under the curve (AUC) of silybin. nih.govfrontiersin.org This enhancement is attributed to the inhibition of intestinal efflux, leading to greater absorption. nih.gov Similarly, in sandwich-cultured rat hepatocytes, the BCRP and MRP2 inhibitor baicalein reduced the biliary excretion of silybin conjugates. frontiersin.org These findings collectively highlight the critical function of MRP2 and BCRP in limiting the bioavailability and mediating the disposition of silybin in preclinical models. nih.govfrontiersin.org

Interactive Table: Preclinical Findings on Silybin and Efflux Transporters

Model System Transporter(s) Investigated Key Finding Implication Reference
MDCKII Transfected Cells MRP2, BCRP Silybin is actively transported by MRP2 and BCRP. Confirms silybin is a substrate for these efflux transporters. nih.gov
Caco-2 Cells MRP2, BCRP The inhibitor baicalein significantly reduced the efflux of silybin. Inhibition of transporters can increase intracellular concentration. frontiersin.org
Sandwich-Cultured Rat Hepatocytes MRP2, BCRP Baicalein reduced the biliary excretion index of silybin conjugates. Transporters are involved in the hepatic biliary excretion of silybin metabolites. frontiersin.org
MRP2-Deficient (TR-) Rats MRP2 Demonstrated the role of Mrp2 in limiting the oral bioavailability of silybin. Lack of MRP2 function leads to higher systemic levels of silybin. researchgate.netsolvobiotech.com
Rat Models (in vivo) MRP2, BCRP Co-administration with piperine increased Cmax and AUC of silybin A. Inhibition of transporters enhances oral bioavailability. nih.gov

Metabolic Flux Analysis Using this compound as a Stable Isotope Tracer

Scientific literature does not support the use of this compound as a stable isotope tracer for the purpose of metabolic flux analysis in pathways such as lipid or glucose metabolism. Stable isotope tracing is a powerful technique where labeled substrates (tracers) are introduced into a biological system to track the movement of the label through metabolic networks. nih.govnih.govmdpi.com This allows for the quantification of the rate of metabolic reactions, known as metabolic flux. frontiersin.org

The selection of a tracer is critical and depends on the specific pathway being investigated. mdpi.com For instance, to study glucose and lipid metabolism, researchers commonly use tracers like ¹³C-labeled glucose, ¹⁵N-labeled glutamine, or heavy water (D₂O). nih.govmdpi.comspringernature.com The isotopes from these tracers (e.g., ¹³C or Deuterium) are incorporated into downstream metabolites, such as newly synthesized lipids, proteins, and glycogen. springernature.comcolumbia.edu Analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) are then used to detect the isotopic enrichment in these products, providing a quantitative measure of pathway activity. frontiersin.org

This compound is a deuterated form of Silybin A, where three hydrogen atoms have been replaced with deuterium (B1214612). This type of labeling is typically employed for pharmacokinetic studies, where this compound serves as an internal standard for the accurate quantification of unlabeled silybin in biological samples. The deuterium atoms are placed on a stable part of the molecule and are not expected to participate in the central carbon metabolism pathways in a way that would make this compound a suitable tracer for lipid or glucose synthesis.

Tracing Carbon and Deuterium Flow in Defined Biochemical Pathways (e.g., Lipid Metabolism, Glucose Metabolism)

There is no evidence in published research to suggest that this compound is used to trace carbon or deuterium flow into lipid or glucose metabolism pathways. Studies that trace deuterium flow to analyze lipid and glucose metabolism utilize compounds like deuterated glucose ([D7]-glucose) or heavy water (D₂O). springernature.comcolumbia.edu When [D7]-glucose is metabolized, its deuterium atoms are transferred to newly synthesized macromolecules, including lipids and glycogen. columbia.edu The distinct spectral signatures of the resulting carbon-deuterium (C-D) bonds can be imaged using techniques like Stimulated Raman Scattering (SRS) microscopy to map metabolic activity in situ. springernature.comcolumbia.edu This approach allows for the visualization of how glucose is allocated to different biosynthetic pathways. columbia.edu this compound is not a precursor for these pathways and therefore cannot be used in this manner. While silybin itself has been shown to affect lipid metabolism by reducing triglyceride levels and modulating the expression of metabolic enzymes, it acts as a modulator, not a metabolic substrate for tracing. biorxiv.orgwjgnet.comresearchgate.netnih.gov

Quantitative Assessment of Metabolic Rates in Cellular and Organ-level Models (e.g., Hepatic Cells, Rodent Liver)

Quantitative assessment of metabolic rates via stable isotope tracing requires the use of appropriate labeled precursors. For example, studies in perfused rat livers or cultured hepatic cells use labeled substrates like ¹³C-glucose or deuterated water to measure rates of gluconeogenesis, glycogenolysis, and lipid synthesis. mednews.careresearchgate.net The rate of appearance of the isotope label in metabolic products is measured over time to calculate the flux through these pathways. frontiersin.org As this compound is not a substrate that feeds into these central metabolic networks, there are no available data or established methods for its use in the quantitative assessment of metabolic rates in hepatic cells or rodent livers. Investigations into silybin's effects on hepatic metabolism focus on its ability to modulate enzymatic activities and gene expression related to lipid and glucose homeostasis, rather than serving as a tracer. wjgnet.commednews.care

Mechanistic Investigations of Silybin a in in Vitro and Non Human in Vivo Systems

Modulation of Cellular Signaling Pathways

Silybin (B1146174) A, a primary active constituent of silymarin (B1681676), has been the subject of extensive research to elucidate its mechanisms of action at the cellular level. These investigations have revealed its ability to modulate a complex network of signaling pathways that are crucial for cell growth, proliferation, and survival. The following sections detail the specific interactions of Silybin A with key components of these pathways.

Regulation of Cell Cycle Progression and Apoptosis-related Pathways

Silybin A has demonstrated significant effects on the regulation of the cell cycle and the induction of apoptosis in various cancer cell lines. It can induce cell cycle arrest, primarily at the G1 or G2/M phases, by targeting key regulatory proteins. In human pancreatic cancer cells, silybin treatment led to a G1 phase arrest by decreasing the expression of cyclin D1, cyclin E, cyclin A, cyclin B1, and the associated cyclin-dependent kinases (CDKs), CDK4 and CDK6. nih.gov Conversely, it increased the expression of the CDK inhibitor p15 (B1577198). nih.gov In human gastric cancer cells, silybin caused a G2/M phase arrest, which was accompanied by a decrease in CDK1 and Cyclin B1 at both protein and mRNA levels. koreascience.kr

The pro-apoptotic effects of Silybin A are mediated through its influence on the Bcl-2 family of proteins and the p53 pathway. In human pancreatic cancer cells, silybin suppressed the expression of anti-apoptotic proteins Bcl-2, Mcl-1, and Bcl-xl, while increasing the expression of the pro-apoptotic protein Bim. nih.gov Similarly, in human breast cancer MCF-7 cells, silybin was shown to up-regulate the pro-apoptotic protein Bak and down-regulate the anti-apoptotic protein Bcl-xl. semanticscholar.org Furthermore, studies have shown that silybin can increase the expression of p53, a critical tumor suppressor protein, and its downstream target p21, which can lead to cell cycle arrest and apoptosis. semanticscholar.org In some cancer cell models, silybin has been observed to induce apoptosis without directly affecting p53 or Bcl-2 levels, suggesting its mechanisms can be cell-type specific.

Interactive Table: Effect of Silybin A on Cell Cycle and Apoptosis Regulators

Cell LineEffect on Cell CycleKey Proteins ModulatedApoptotic EffectKey Proteins Modulated
Human Pancreatic Cancer (SW1990)G1 Arrest nih.gov↓ Cyclin D1, E, A, B1; ↓ CDK4, CDK6; ↑ p15 nih.govInduction of Apoptosis nih.gov↓ Bcl-2, Mcl-1, Bcl-xl; ↑ Bim nih.gov
Human Gastric Cancer (MGC803)G2/M Arrest koreascience.kr↓ CDK1, Cyclin B1 koreascience.krInduction of Apoptosis koreascience.kr↓ Bcl-xL, Mcl-1; ↑ Caspase-3, Caspase-9 koreascience.kr
Human Breast Cancer (MCF-7)G0/G1 Arrest semanticscholar.org↑ p21 semanticscholar.orgInduction of Apoptosis semanticscholar.org↑ p53, Bak; ↓ Bcl-xl semanticscholar.org

Influence on Receptor-Mediated Signaling

Silybin A's biological activities extend to its ability to interact with and modulate nuclear and steroid hormone receptors, which play pivotal roles in metabolism and cellular proliferation.

Farnesyl X receptor (FXR): In vitro studies using HEK293T cells have shown that silybin can activate the Farnesyl X receptor (FXR), a nuclear receptor crucial for bile acid homeostasis and lipid metabolism. mdpi.comresearchgate.net Silybin treatment enhanced FXR transactivity, suggesting a potential mechanism for its observed metabolic benefits. researchgate.netelsevier.es This activation of FXR signaling may contribute to the regulation of genes involved in lipid and glucose metabolism. mdpi.com

Estrogen Receptors (ER): Silybin has been found to interact with estrogen receptors, which are critical in the development and progression of certain cancers, as well as in metabolic regulation. It has been reported that silymarin, and by extension silybin, can bind to estrogen receptors and may elicit either estrogenic or anti-estrogenic responses depending on the tissue context. researchgate.netnih.gov In the context of metabolic health, silymarin treatment has been shown to up-regulate the expression of both estrogen receptor α and β. mdpi.com

Impact on Growth Factor Receptors

Silybin A has been shown to interfere with the signaling pathways initiated by growth factor receptors, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Epidermal Growth Factor Receptor (EGFR): Silybin has been reported to inhibit the activation of EGFR. e-cmh.org In non-small cell lung cancer cell lines, a water-soluble form of silybin was able to restore sensitivity to EGFR tyrosine kinase inhibitors (TKIs). researchgate.net Combined treatment of the EGFR-TKI gefitinib (B1684475) with silybin resulted in enhanced growth inhibition of hepatocellular carcinoma (HCC) cells, an effect attributed to the downregulation of the Akt signaling pathway, which is downstream of EGFR. e-cmh.org

Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R pathway is another critical driver of cell growth and survival that can be modulated by silybin. Hyperactivation of IGF-1R has been identified as a resistance mechanism to EGFR-TKIs. researchgate.net Research has shown that pharmacological inhibition of IGF-1R can prevent TGF-β-mediated epithelial-to-mesenchymal transition (EMT), a process involved in cancer metastasis. researchgate.net Silybin's ability to resensitize cancer cells to EGFR inhibitors may be partly due to its impact on bypass survival signals, including those from hyperactive IGF-1R. researchgate.net

HER-2/neu: While direct studies focusing solely on Silybin A and HER-2/neu are limited, the broader family of compounds to which silybin belongs has shown activity. Resveratrol, another polyphenol, has been shown to suppress HER2 in conjunction with its effects on EGFR and IGF-1R. monash.edu Given that HER2 belongs to the same ERBB family of receptor tyrosine kinases as EGFR, and their signaling pathways often overlap, it is plausible that silybin's inhibitory effects on EGFR signaling could also impact HER-2/neu-mediated pathways. imrpress.comfrontiersin.org

Modulation of Key Transcription Factors

Silybin A can influence the expression and activity of key transcription factors that orchestrate broad cellular programs like inflammation, cell survival, and epithelial-to-mesenchymal transition (EMT).

Nuclear Factor-kappa B (NF-κB): Silybin has been shown to inhibit the NF-κB signaling pathway. In metastatic prostate cancer cells, silybin treatment was found to inhibit the nuclear translocation of the NF-κB p50 subunit by upregulating its inhibitor, IκBα. nih.gov This inhibition of NF-κB activity is a key mechanism by which silybin exerts its anti-inflammatory and anti-cancer effects, as NF-κB regulates numerous genes involved in these processes.

ZEB1 and Slug: These are major EMT-inducing transcription factors that promote cancer cell invasion and metastasis. Silybin treatment has been found to downregulate the expression of both ZEB1 and Slug. This effect is likely a consequence of its inhibition of the NF-κB pathway, as NF-κB can regulate the expression of these transcription factors. nih.gov By downregulating ZEB1 and Slug, silybin can reverse the EMT phenotype, leading to a more epithelial and less invasive cell morphology. nih.gov

Enzymatic Interactions and Regulation

Silybin A is known to interact with various enzymes, particularly those involved in the metabolism of drugs and other foreign compounds. These interactions are primarily inhibitory and have been characterized in isolated in vitro systems.

Inhibition of Drug-Metabolizing Enzymes (e.g., CYP450 isoforms, UGTs) in Isolated Systems

Silybin A has been identified as an inhibitor of several cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes. These enzymes are crucial for the phase I and phase II metabolism of a wide range of xenobiotics and endogenous compounds.

CYP450 Isoforms: In vitro studies have demonstrated that silybin can inhibit multiple CYP450 isoforms. The most prominent inhibitory effects have been observed for CYP3A4 and CYP2C9, with reported IC50 values of less than or equal to 50 µM. nih.gov Moderate inhibition was found for CYP1A2 and CYP2C8, while weak interactions were noted for CYP2E1, 2A6, 2B6, 2C19, and 2D6 (IC50 ≥ 250 µM). nih.gov Silybin has also been shown to be a mechanism-based inactivator of CYP3A4 and CYP2C9, meaning it can irreversibly inhibit these enzymes after being metabolized by them. researchgate.net

UDP-glucuronosyltransferases (UGTs): Silybin is also a potent inhibitor of several UGT isoforms. It has been shown to significantly inhibit UGT activity in a dose-dependent manner in vitro. researchgate.net Silybin was found to be a particularly potent inhibitor of UGT1A1, with an IC50 value of 1.4 µM. researchgate.netmdpi.com It also inhibited UGT1A6, UGT1A9, UGT2B7, and UGT2B15 with higher IC50 values of 28 µM, 20 µM, 92 µM, and 75 µM, respectively. researchgate.net

Interactive Table: In Vitro Inhibition of Drug-Metabolizing Enzymes by Silybin A

Enzyme FamilyIsoformType of InhibitionIC50 / Kᵢ ValueReference
CYP450 CYP3A4Mechanism-based InactivationKᵢ = 32 µM / 166 µM researchgate.net
CYP2C9Mechanism-based InactivationKᵢ = 5 µM researchgate.net
CYP1A2Moderate Inhibition> 50 µM nih.gov
CYP2C8Moderate Inhibition> 50 µM nih.gov
CYP2E1, 2A6, 2B6, 2C19, 2D6Weak Inhibition≥ 250 µM nih.gov
UGT UGT1A1Potent InhibitionIC50 = 1.4 µM researchgate.netmdpi.com
UGT1A6InhibitionIC50 = 28 µM researchgate.net
UGT1A9InhibitionIC50 = 20 µM researchgate.net
UGT2B7InhibitionIC50 = 92 µM researchgate.net
UGT2B15InhibitionIC50 = 75 µM researchgate.net

Modulation of Proteases (e.g., MMPs, TIMPs, uPA, Cathepsin B)

Silybin A has been shown to modulate the activity and expression of various proteases, enzymes critical to tissue remodeling, cell migration, and invasion. These effects are particularly relevant in the context of liver fibrosis, where the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors of metalloproteinases (TIMPs) is disrupted.

In in vitro studies using activated hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, Silybin A demonstrated significant anti-fibrogenic effects. brieflands.com Treatment with Silybin A led to a marked reduction in the gene expression of key fibrotic markers. brieflands.com Specifically, it significantly decreased the expression of TIMP-1 and MMP-2. brieflands.com The urokinase-type plasminogen activator (uPA) system is another critical pathway in tissue remodeling and cancer progression, where uPA activates plasminogen, which in turn can activate MMPs. jcancer.orgnih.gov

Furthermore, the cysteine protease Cathepsin B plays a role in extracellular matrix degradation, partly by inactivating TIMP-1 and TIMP-2. jcancer.orgatlasgeneticsoncology.org By reducing TIMP-1 levels, Silybin A may influence the complex proteolytic cascade involving these enzymes. brieflands.com

Target Protease/InhibitorObserved Effect of Silybin ASystem/ModelReference
MMP-2Significant reduction in gene expression (from 1.5-fold to 0.34-fold in prophylactic model).Activated Human Hepatic Stellate (LX-2) Cells brieflands.com
TIMP-1Significant reduction in gene expression (from 4.1-fold to 1.66-fold in prophylactic model).Activated Human Hepatic Stellate (LX-2) Cells brieflands.com
COL1A1 (Collagen)Decreased gene expression from 2.4-fold to 0.3-fold.Activated Human Hepatic Stellate (LX-2) Cells brieflands.com

Effects on Metabolic Enzymes (e.g., Pyruvate (B1213749) Kinase, Glucose-6-Phosphatase, Acetylcholinesterase)

Silybin A exerts notable influence over key enzymes involved in cellular metabolism, particularly those related to glucose homeostasis. In perfused rat liver models, silybin was found to inhibit several enzymes central to glucose metabolism. mednews.care It decreased hepatic glycolysis by inhibiting the enzyme pyruvate kinase. miloa.eu

A significant effect was observed on gluconeogenesis, the process of synthesizing glucose. Silybin inhibits the activity of glucose-6-phosphatase (G6Pase), a critical enzyme in both gluconeogenesis and glycogenolysis. mednews.caremiloa.euresearchgate.net This inhibition contributes to its observed antihyperglycemic properties in various experimental models. mednews.careresearchgate.net

Beyond glucose metabolism, research on silymarin, the parent extract of silybin, indicates an ability to modulate neurotransmitter levels. Studies have shown that silymarin can increase the concentration of acetylcholine (B1216132) in the nervous system by inhibiting the activity of acetylcholinesterase, the enzyme responsible for its breakdown. nih.gov

Metabolic EnzymeObserved Effect of Silybin/SilymarinMetabolic Pathway AffectedReference
Pyruvate KinaseInhibitionGlycolysis miloa.eu
Glucose-6-PhosphataseInhibitionGluconeogenesis, Glycogenolysis mednews.caremiloa.euresearchgate.net
AcetylcholinesteraseInhibition (by Silymarin)Acetylcholine Degradation nih.gov

Activation of Sirtuin Enzymes (e.g., SIRT1)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging. Silybin and its parent compound silymarin have been identified as activators of this critical enzyme family.

In particular, SIRT1, a key metabolic sensor, is a target of silybin. nih.govmdpi.com In a model of non-alcoholic fatty liver, silibinin (B1684548) was shown to restore cellular levels of NAD+, the essential co-enzyme for sirtuin activity. mdpi.com This restoration of the NAD+ pool led to the subsequent induction of the SIRT1/AMPK signaling pathway, which plays a central role in maintaining metabolic homeostasis. mdpi.com In other in vitro models, silymarin was found to activate SIRT1, leading to downstream effects such as the downregulation of pro-apoptotic proteins. nih.gov Furthermore, silybin has been shown to activate SIRT3, a mitochondrial sirtuin, which helps to attenuate mitochondrial dysfunction. thno.org

Interplay with Cellular Metabolism and Homeostasis

Reprogramming of Lipid Metabolism (e.g., Triglyceride Reduction, Phospholipid Accumulation)

One of the most profound mechanistic actions of Silybin A is its ability to reprogram lipid metabolism, particularly in hepatocytes. nih.govnih.gov Research in both human hepatocytes in vitro and mouse liver in vivo demonstrates that the Silybin A stereoisomer specifically orchestrates a lipid class switch, reducing triglyceride (TG) storage while simultaneously increasing the content of major phospholipid classes. nih.govnih.govthno.orgbiorxiv.org

Mechanistically, this reprogramming involves several coordinated actions. Silybin A suppresses enzymes responsible for phospholipid degradation while inducing phospholipid biosynthesis. nih.govthno.orgbiorxiv.org Concurrently, it down-regulates the biosynthesis and remodeling of triglycerides. nih.govthno.org This shift is particularly evident in healthy or pre-disease state models; in models of severe lipid overload, the primary effect of silybin is the depletion of triglycerides. nih.govthno.org The channeling of fatty acids away from TG storage and towards phospholipid synthesis serves to reduce lipid droplet size and expand intracellular membranes, which may enhance the liver's biotransformation capacity. thno.orgbiorxiv.org

Lipid ClassObserved Effect of Silybin AUnderlying MechanismReference
Triglycerides (TG)Decreased levels and reduced lipid droplet content.Down-regulation of TG biosynthesis and remodeling; promotion of lipid catabolism. nih.govnih.govthno.orgnih.gov
Phospholipids (B1166683) (PL)Enrichment of major PL classes (e.g., PC, PE).Suppression of phospholipid-degrading enzymes; induction of phospholipid biosynthesis. nih.govthno.orgbiorxiv.org

Influence on Glucose Uptake and Insulin (B600854) Sensitivity Mechanisms

Silybin demonstrates complex and context-dependent effects on glucose transport and insulin signaling pathways. In models of insulin resistance, silybin has shown beneficial effects. For instance, in C2C12 myotubes where insulin resistance was induced by palmitate, silibinin treatment ameliorated the condition. scielo.br It prevented the decrease in insulin-stimulated glucose uptake and restored the translocation of the glucose transporter GLUT4 to the cell membrane. scielo.br This was achieved by preventing the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and preserving the integrity of the downstream PI3K/Akt signaling pathway. scielo.br Similarly, in an adipocyte model of inflammation-induced insulin resistance, silybin improved glucose uptake. nih.gov

Conversely, other studies have shown that silybin and its derivative dehydrosilybin can directly inhibit cellular glucose uptake in several model systems, including 3T3-L1 adipocytes. nih.gov Kinetic analysis revealed that this occurs through competitive inhibition of glucose transport via GLUT proteins, suggesting a direct interaction with the transporters themselves. nih.gov This dual activity—improving insulin signaling in resistant states while potentially inhibiting transport directly—highlights the complexity of silybin's interaction with glucose metabolism.

Regulation of Oxidative Stress Responses (e.g., Reactive Oxygen Species Modulation, Antioxidant Enzyme Activity)

Silybin is widely recognized for its ability to modulate oxidative stress, acting through multiple mechanisms to maintain cellular redox balance. In cellular models of steatosis, where lipid excess causes oxidative imbalance, silybin treatment significantly reduces the production of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.govresearchgate.net

Its antioxidant action can be both direct and indirect. It can directly scavenge free radicals, and studies have shown it can significantly decrease H2O2 concentrations in stressed neurons. nih.gov However, silybin can also exhibit pro-oxidative actions in certain contexts, such as by oxidizing NADH in the presence of peroxidase, which can contribute to its metabolic effects. mednews.carenih.gov

Indirectly, silybin bolsters the cell's endogenous antioxidant defenses. In non-human in vivo models of toxicity-induced oxidative stress, treatment with silymarin (containing silybin) helped maintain the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. miloa.euscielo.br It also preserved levels of the crucial non-enzymatic antioxidant, glutathione (B108866) (GSH). scielo.br This is achieved in part through the activation of the Nrf2 pathway, a master regulator of antioxidant gene expression. mdpi.commdpi.com

ParameterObserved Effect of Silybin/SilymarinSystem/ModelReference
Reactive Oxygen Species (ROS)Reduced content.Steatotic Rat Hepatoma (FaO) Cells nih.gov
Lipid PeroxidationReduced.Steatotic Rat Hepatoma (FaO) Cells nih.gov
Superoxide Dismutase (SOD)Activity preserved/restored.Rat Cardiac Tissue, Diabetic Mice miloa.euscielo.br
Catalase (CAT)Activity preserved/restored.Rat Cardiac Tissue, Diabetic Mice miloa.euscielo.br
Glutathione (GSH)Levels preserved/restored.Rat Cardiac Tissue scielo.br

Impact on Cellular Bioenergetics and Mitochondrial Function

Silybin A, a primary bioactive diastereomer of silybin, has been the subject of investigations into its effects on mitochondrial function and cellular energy metabolism. Research across various in vitro and non-human in vivo models demonstrates that Silybin A can modulate key mitochondrial parameters, including mitochondrial membrane potential (MMP), adenosine (B11128) triphosphate (ATP) synthesis, and respiratory chain activity. The effects are often dependent on the concentration of the compound and the specific cell type being studied.

In hepatic and neuronal cell lines, Silybin A has shown a dual effect on MMP and ATP levels. nih.govnih.gov At lower concentrations, it tends to preserve or enhance mitochondrial function, whereas higher concentrations can be detrimental. nih.govnih.gov For instance, in HepG2 liver cells, low concentrations of Silybin A were found to increase basal MMP and ATP levels. nih.govnih.govresearchgate.net Conversely, high concentrations led to a significant decrease in both of these parameters. nih.govnih.gov In the neuronal PC12 cell line, the impact on basal MMP and ATP was less pronounced. nih.govresearchgate.net However, Silybin A demonstrated a significant protective capacity in both cell types by weakening nitrosative stress-induced mitochondrial damage. nih.govnih.gov

Further studies using PC12APPsw cells, a model for Alzheimer's disease, showed that silybin can rescue both MMP and ATP levels from damage induced by sodium nitroprusside (SNP), a source of nitrosative stress. mdpi.com In a model of cisplatin-induced acute kidney injury, silybin treatment was shown to reverse mitochondrial depolarization and restore ATP production in HK2 cells. nih.gov The protective effects of silybin on mitochondrial bioenergetics in this context were linked to its ability to activate Sirtuin 3 (SIRT3), a key mitochondrial deacetylase that regulates mitochondrial function and cellular stress responses. nih.gov In weaned piglets subjected to paraquat-induced oxidative stress, dietary silybin supplementation alleviated the decrease in the activity of mitochondrial complexes I and V, leading to enhanced ATP production. mdpi.com

The influence of silybin extends to different cellular contexts, such as models of non-alcoholic fatty liver disease (NAFLD). In an in vitro model mimicking simple steatosis (SS), silybin stimulated ATP production. frontiersin.org In contrast, in a model representing the more advanced stage of steatohepatitis (SH), silybin reduced both basal and maximal respiration, as well as ATP production. frontiersin.org This suggests that the bioenergetic effects of silybin are highly context-dependent, varying with the metabolic state of the cell.

Table 1: Effect of Silybin A / Silybin on Mitochondrial Membrane Potential (MMP) and ATP Production in Various Cell Models

Cell Line/Model Condition Compound Effect on MMP Effect on ATP Production Reference(s)
HepG2 (Human Liver) Basal Silybin A (Low Conc.) ▲ Increased ▲ Increased nih.govnih.govresearchgate.net
HepG2 (Human Liver) Basal Silybin A (High Conc.) ▼ Decreased ▼ Decreased nih.govnih.gov
PC12 (Rat Neuronal) Basal Silybin A ↔ No significant effect ↔ Less pronounced effect nih.govresearchgate.net
HepG2 and PC12 Nitrosative Stress (SNP) Silybin A ► Protective (Attenuated decrease) ► Protective (Rescued levels) nih.govnih.govmdpi.com
HK2 (Human Kidney) Cisplatin-induced injury Silybin ► Protective (Reversed depolarization) ► Protective (Restored production) nih.gov
Hepatocytes (in vitro) Simple Steatosis (SS) Silybin Not specified ▲ Stimulated frontiersin.org
Hepatocytes (in vitro) Steatohepatitis (SH) Silybin Not specified ▼ Decreased frontiersin.org
IPEC-1 (Porcine Intestinal) Basal Silybin ▲ Increased Not specified semanticscholar.org
CaCo-2 (Human Colon Cancer) Basal Silybin ▼ Decreased Not specified semanticscholar.org

Beyond direct effects on the electron transport chain, Silybin A also influences mitochondrial structure and integrity. In cellular models of steatosis, silybin was found to increase mitochondrial size and improve the organization of mitochondrial cristae. nih.govfrontiersin.org In a non-human in vivo model of secondary biliary cirrhosis, silybin supplementation was associated with the induction of mitochondrial biogenesis and prevented mitochondrial reactive oxygen species (ROS) production and cardiolipin (B10847521) oxidation. nih.gov In isolated murine brain mitochondria, silybin demonstrated an ability to reduce calcium-induced mitochondrial swelling and improve the fluidity of the mitochondrial membrane, suggesting a direct interaction with mitochondrial membranes that contributes to their stabilization. mdpi.comresearchgate.net

Table 2: Summary of Silybin A / Silybin Effects on Mitochondrial Respiration and Other Functions

Model System Parameter Observed Effect Reference(s)
HepG2 Cells Respiratory Complex Activity ▲ Enhanced nih.gov
PC12 Cells Mitochondrial Respiration (OXPHOS) ↔ Unaffected at low concentrations nih.gov
PC12APPsw Cells Mitochondrial Respiration (OXPHOS) ↔ Unaffected mdpi.comresearchgate.net
Steatohepatitis (SH) Model Basal & Maximal Respiration ▼ Reduced frontiersin.org
Rat Liver (Ischemia/Reperfusion) State 3 Respiration ► Prevented decrease mdpi.com
Rat Liver (Cirrhosis) Mitochondrial Biogenesis ▲ Induced nih.gov
Steatosis Cell Models Mitochondrial Structure ► Improved (increased size, better cristae organization) nih.govfrontiersin.org
Isolated Murine Brain Mitochondria Ca2+-induced Swelling ▼ Reduced mdpi.comresearchgate.net
Isolated Murine Brain Mitochondria Membrane Fluidity ▲ Improved mdpi.comresearchgate.net

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of Silybin a and Its Derivatives

Correlating Structural Motifs with Specific Mechanistic Activities (e.g., Benzodioxane Ring Configuration, Saturated Bonds)

The distinct biological effects of Silybin (B1146174) A can be attributed to specific structural motifs within the molecule. Research has demonstrated that the 1,4-benzodioxane (B1196944) ring configuration is a key determinant for the molecule's ability to reduce triglycerides. nih.govresearchgate.netresearchgate.netthno.orgsciencecast.org In parallel, the saturated 2,3-bond in the flavanonol portion of the molecule is considered essential for its capacity to promote the accumulation of phospholipids (B1166683). nih.govresearchgate.netresearchgate.net This suggests that Silybin A functionally engages with at least two different sites in lipid metabolism to induce a shift from triglycerides to phospholipids. biorxiv.org

Further studies have elucidated the roles of other parts of the molecular skeleton. For instance, the flavanone (B1672756) backbone itself is primarily responsible for inhibiting the release of superoxide (B77818) radicals (O₂⁻) in stimulated neutrophils, an effect mediated through the inhibition of protein kinase C (PKC) translocation. nih.gov Conversely, introducing a double bond between the C2 and C3 positions, which converts the flavanonol structure to a flavone-like derivative (e.g., 2,3-dehydrosilybin), leads to a significant enhancement of its antioxidant effects in various test systems. nih.gov These findings underscore that different moieties of the silybin structure are responsible for its diverse biological activities.

Structural MotifAssociated Mechanistic ActivityReference
1,4-Benzodioxane RingTriglyceride reduction nih.govresearchgate.netresearchgate.netthno.orgsciencecast.org
Saturated 2,3-Bond (Flavanonol)Phospholipid accumulation nih.govresearchgate.netresearchgate.net
Flavanone SkeletonInhibition of O₂⁻ release via PKC inhibition nih.gov
Unsaturated 2,3-Double Bond (Flavone-type)Enhanced antioxidant activity nih.gov

Comparative Analysis of Silybin A-d3 and Non-deuterated Silybin A Isomers on Biological Endpoints

This compound is a deuterated isotopologue of Silybin A, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. cymitquimica.com While this compound is available for research purposes, there is a lack of publicly available scientific literature directly comparing the biological endpoints of this compound against its non-deuterated counterpart. However, the potential impact of this isotopic substitution can be inferred from the well-established principles of the Kinetic Isotope Effect (KIE).

Deuteration, the replacement of a hydrogen (H) atom with its heavier, stable isotope deuterium (D), creates a C-D bond that is stronger and more stable than the corresponding C-H bond. wikipedia.org This increased bond strength can significantly slow down the rate of chemical reactions that involve the cleavage of this bond, a phenomenon central to the KIE. wikipedia.orgunideb.hu In pharmacology, this effect is strategically used to reduce the rate of drug metabolism, particularly for reactions mediated by the Cytochrome P450 (CYP) family of enzymes. unideb.hu

PropertyHydrogen (H)Deuterium (D)Consequence of Substitution
Mass~1 amu~2 amuHeavier isotope
Bond Strength (e.g., C-H vs. C-D)WeakerStrongerC-D bond is more difficult to break
Metabolic Rate (at deuterated site)FasterSlower (Kinetic Isotope Effect)Reduced clearance, longer half-life
Pharmacokinetic ParameterPredicted Effect on this compound (vs. Silybin A)Rationale
Metabolism (via CYP2C8)DecreasedKinetic Isotope Effect slows C-D bond cleavage at the metabolic site. unideb.hu
Bioavailability / Systemic Exposure (AUC)IncreasedReduced first-pass metabolism can lead to higher plasma concentrations. wikipedia.org
Half-life (t½)IncreasedSlower metabolic clearance prolongs the time the drug remains in the body. wikipedia.org

Influence of Hydroxyl Group Modifications on Receptor Binding and Enzyme Inhibition Profiles

Silybin possesses five hydroxyl (OH) groups, each contributing differently to its biological activity. Modifications at these sites can dramatically alter its efficacy and enzyme inhibition profile. The phenolic hydroxyl groups at positions C-5 and C-7 are crucial for the inhibition of xanthine (B1682287) oxidase. nih.gov Furthermore, the radical-scavenging properties of silybin are largely dependent on the hydroxyl groups at the C-3, C-5, and 4'' positions. mdpi.com

Selective modification of these groups has yielded derivatives with altered activities. For example, galloylation (the addition of a galloyl moiety) of the phenolic hydroxyls at C-7 or C-20 enhances the antiangiogenic activity of silybin. researchgate.net This effect is more pronounced with modification at the 7-OH position compared to the 20-OH position. In contrast, modifying the aliphatic hydroxyl groups, such as in 3-O-galloylsilybin, does not improve and may even diminish this activity. researchgate.net Converting the C-23 hydroxyl group to a sulfate (B86663) or phosphodiester can enhance water solubility while maintaining or improving antioxidant capabilities. nih.gov

Silybin is also a known inhibitor of several drug-metabolizing enzymes. It shows prominent inhibitory effects against CYP3A4 and CYP2C9. researchgate.netnih.gov It also inhibits various UDP-glucuronosyltransferases (UGTs), the enzymes responsible for its phase II metabolism, with glucuronidation occurring primarily at the C-7 and C-20 positions. nih.govmdpi.com

Hydroxyl Group PositionRole / Effect of ModificationReference
3-OH, 5-OH, 4''-OHEssential for radical-scavenging activity. mdpi.com
5-OH, 7-OHEssential for xanthine oxidase inhibition. nih.gov
7-OHGalloylation significantly increases antiangiogenic activity. A primary site for glucuronidation. researchgate.netmdpi.com
20-OHGalloylation increases antiangiogenic activity (less than 7-OH). A primary site for glucuronidation. researchgate.netmdpi.com
23-OHModification (e.g., sulfation, phosphorylation) can improve water solubility while retaining antioxidant activity. nih.gov

Stereochemical Requirements for Observed Biological Modulations

Stereochemistry plays a pivotal role in the biological activity of silybin, which exists as a mixture of two diastereomers: Silybin A ((2R,3R,10R,11R)) and Silybin B ((2R,3R,10S,11S)). mdpi.comrsc.org These isomers, differing only in the configuration around the benzodioxane ring, often exhibit distinct biological and metabolic profiles. researchgate.netmdpi.com

A clear example of this stereoselectivity is seen in lipid metabolism, where Silybin A is significantly more potent than Silybin B at reducing triglyceride levels and increasing phospholipids in hepatocytes. biorxiv.orgbiorxiv.org In other contexts, however, Silybin B demonstrates superior activity. For instance, Silybin B has greater antiangiogenic activity than Silybin A. researchgate.net This stereochemical preference extends to its derivatives, as 7-O-galloylsilybin B is also a more potent antiangiogenic agent than its 'A' isomer. researchgate.net

This differential activity is also reflected in their metabolism. Silybin B undergoes glucuronidation more efficiently than Silybin A, with a strong preference for the C-20 position. mdpi.commdpi.com Silybin A, in contrast, is conjugated at both the C-7 and C-20 positions with similar efficiency. mdpi.com This stereoselective metabolism results in different pharmacokinetic profiles, where Silybin A frequently shows higher peak plasma concentrations (Cmax) and greater systemic exposure (AUC) compared to Silybin B following oral administration. nih.gov

AspectSilybin ASilybin BReference
Lipid MetabolismMore potent (↓ Triglycerides, ↑ Phospholipids)Less potent biorxiv.orgbiorxiv.org
Antiangiogenic ActivityLess potentMore potent researchgate.net
Metabolism (Glucuronidation)Less efficient; occurs at C-7 and C-20More efficient; preferentially at C-20 mdpi.commdpi.com
Pharmacokinetics (Typical)Higher plasma exposure (Cmax, AUC)Lower plasma exposure nih.gov

Computational and Theoretical Investigations of Silybin A D3

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in predicting and analyzing how a ligand, such as Silybin (B1146174) A, interacts with biological macromolecules. kallipos.gr These techniques model the binding process, predict the stability of the resulting complex, and characterize the intricate network of interactions that govern molecular recognition. researchgate.netresearchgate.netplos.org

In silico studies have explored the therapeutic potential of Silybin A by examining its interaction with key molecular targets implicated in various diseases. researchgate.netnih.gov Network pharmacology analyses have identified proteins such as Vascular Endothelial Growth Factor A (VEGFA) and Proto-oncogene tyrosine-protein kinase (SRC) as critical targets in the progression of conditions like hepatocellular carcinoma. researchgate.netnih.govresearchgate.netmdpi.com

Molecular docking simulations consistently reveal strong binding affinities of Silybin A to these targets. researchgate.netnih.gov For instance, studies targeting VEGFA and SRC have shown that Silybin A exhibits high binding affinity, suggesting a potential inhibitory effect on the pathways these proteins regulate. researchgate.netmdpi.com The stability of these predicted interactions is frequently confirmed through molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time. researchgate.netnih.gov Beyond cancer-related targets, Silybin A has also demonstrated high binding affinity with other proteins, such as the Angiotensin-Converting Enzyme 2 (ACE2), with calculated binding energies as favorable as -10.2 kcal/mol. mdpi.com Similar computational approaches have been used to investigate its interactions with the insulin (B600854) receptor and targets related to Alzheimer's disease, like amyloid-β and acetylcholinesterase. nih.govnih.govresearchgate.net

Table 1: Predicted Binding Affinities of Silybin A with Various Protein Targets

Protein Target Predicted Binding Energy (kcal/mol) Simulation Method Therapeutic Area
VEGFA Strong Affinity Molecular Docking & MD Oncology
SRC Strong Affinity Molecular Docking & MD Oncology
ACE2 -10.2 Molecular Docking Antiviral
Insulin Receptor High Affinity Molecular Docking Diabetes Mellitus
Amyloid-β Stable Interaction Molecular Dynamics Neurodegenerative Disease

While hydrogen bonding appears to be the primary driver of these interactions, secondary forces such as hydrophobic and electrostatic interactions also play a role in the stabilization of the ligand-target complex. mdpi.com Molecular dynamics simulations further elucidate these interactions, revealing the stability of the complex and any conformational changes that may occur in the protein or the ligand upon binding. researchgate.netnih.gov These simulations confirm that Silybin A can form stable complexes with its target proteins, which is a prerequisite for sustained biological activity. researchgate.netnih.gov

Prediction of Binding Affinities with Identified Protein Targets (e.g., VEGFA, SRC)

Quantum-Chemical Calculations of Redox Properties and Energetic Profiles

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as their antioxidant capabilities. researchgate.netupol.czosti.gov These methods provide quantitative data on parameters that govern the redox behavior of compounds like Silybin A, offering a deeper understanding of their antioxidant mechanisms. capes.gov.br

A molecule's ability to act as an antioxidant is often related to its ability to donate a hydrogen atom or an electron to neutralize free radicals. Two key parameters calculated to predict this activity are the Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP). researchgate.netresearchgate.net The BDE is the energy required to break a specific bond (like an O-H bond) homolytically, with a lower BDE indicating an easier hydrogen atom donation. savemyexams.comunacademy.com The IP is the energy needed to remove an electron from the molecule; a lower IP facilitates electron donation. researchgate.netresearchgate.net

Theoretical studies on silybin and related flavonolignans have used DFT methods to calculate the O-H BDE for each of its hydroxyl groups. researchgate.netupol.cz These calculations help identify which hydroxyl groups are most likely to participate in antioxidant reactions. For silybin derivatives, which lack a 2,3-double bond in their structure, the BDEs for hydrogen atom transfer are relatively high, suggesting that other antioxidant mechanisms may become more significant. researchgate.netcapes.gov.br

Table 2: Theoretical Antioxidant Descriptors for Phenolic Compounds

Descriptor Definition Implication for Antioxidant Activity
Bond Dissociation Enthalpy (BDE) Energy required to break a bond to form two radicals. savemyexams.com A lower BDE for an O-H bond facilitates Hydrogen Atom Transfer (HAT).

The radical scavenging activity of phenolic antioxidants like Silybin A is generally understood to proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.govresearchgate.net

Computational studies have shown that for silybin, the HAT mechanism is often the most efficient pathway for scavenging free radicals. nih.gov However, the dominant mechanism can be influenced by the surrounding environment. nih.gov For example, in nonpolar solvents, the HAT mechanism is favored. nih.gov In more polar environments like methanol (B129727) or water, the SPLET mechanism, involving the deprotonation of the most acidic hydroxyl groups, gains importance. nih.gov For silybin derivatives, where HAT is less favorable due to higher BDEs, secondary mechanisms like electron transfer (ET) and the formation of radical adducts become more predominant. researchgate.netcapes.gov.br These theoretical findings, which correlate with experimental data from techniques like cyclic voltammetry, establish the importance of specific structural features, such as the catechol moiety in the E-ring, in the antioxidant activity of silybin. researchgate.netupol.cz

Determination of Ionization Potentials and Bond Dissociation Enthalpies (BDEs)

In Silico Modeling of Silybin A-d3 Metabolic Pathways

In silico modeling can be used to predict the metabolic fate of a compound in the body, a crucial aspect of understanding its bioavailability and biological activity. scirp.org While comprehensive in silico models for this compound are not extensively detailed in the literature, existing data on Silybin A's metabolism provides a strong foundation.

Experimental and computational data suggest that Silybin A undergoes both phase I and phase II biotransformation, primarily in liver cells. mdpi.com The major metabolic pathway involves conjugation, leading to the formation of glucuronide and sulfate (B86663) derivatives, which are then predominantly excreted with bile. mdpi.com

More recent in silico and experimental studies have begun to model the broader impact of silybin on metabolic networks. thno.org These investigations indicate that silybin can significantly reprogram lipid metabolism. Mechanistically, it has been shown to suppress the expression of enzymes involved in phospholipid degradation and down-regulate pathways related to triglyceride biosynthesis and remodeling. thno.org Concurrently, it induces complex alterations in sterol and fatty acid metabolism. thno.org Structure-activity relationship studies, aided by computational analysis, highlight that specific parts of the silybin molecule are responsible for these distinct metabolic effects. thno.org

Applications of Silybin A D3 in Pre Clinical Research Models

Utilization in In Vitro Cell Culture Systems

Silybin (B1146174), the primary active constituent of silymarin (B1681676), has been extensively studied in a variety of in vitro cell culture systems to elucidate its mechanisms of action against several diseases.

Human and Rodent Hepatocellular Carcinoma Cell Lines

Silybin has demonstrated significant anti-cancer effects in human hepatocellular carcinoma (HCC) cell lines. frontiersin.orgnih.gov Studies have shown that silybin can inhibit the growth and proliferation of various HCC cells, including HepG2, Hep3B, Huh7, and PLC/PRF/5. frontiersin.orgnih.govnih.gov The mechanisms behind these effects are multifaceted, involving cell cycle arrest and the induction of apoptosis. nih.govbiorxiv.org

In HepG2 and Hep3B cells, silybin treatment led to strong growth inhibition and induced apoptosis, with Hep3B cells showing greater cytotoxicity. nih.gov This was associated with a G1 phase arrest in HepG2 cells and both G1 and G2-M phase arrests in Hep3B cells. nih.gov Molecular analysis revealed that silybin treatment increases the expression of the cell cycle inhibitor Kip1/p27 while decreasing the levels of cyclins D1, D3, and E, as well as cyclin-dependent kinases (CDK) 2 and 4. nih.gov Furthermore, silybin has been shown to inhibit the Notch signaling pathway in HepG2 cells, which is crucial for tumorigenesis. plos.org This inhibition leads to reduced cell viability, adhesion, and migration, alongside an increase in apoptosis. plos.org

Research has also indicated that silybin's anti-HCC effects are linked to the PTEN/PI3K/Akt pathway, with silybin increasing PTEN activity and decreasing the phosphorylation of Akt. nih.gov Additionally, some silybin derivatives have been synthesized and shown to possess even stronger cytotoxic effects than the parent compound on HepG2 cells. biorxiv.org

Table 1: Effects of Silybin on Human Hepatocellular Carcinoma (HCC) Cell Lines

Cell Line Observed Effects Key Molecular Targets/Pathways
HepG2 Growth inhibition, apoptosis, G1 cell cycle arrest, reduced cell viability, adhesion, and migration. nih.govplos.org Induction of Kip1/p27; decrease in Cyclin D1, D3, E, CDK2, CDK4; inhibition of Notch signaling (NICD, RBP-Jκ, Hes1); increased PTEN activity; decreased p-Akt. nih.govnih.govplos.org
Hep3B Stronger growth inhibition and cytotoxicity compared to HepG2, apoptosis, G1 and G2-M cell cycle arrest. nih.gov Induction of Kip1/p27; decrease in Cyclin D1, D3, E, CDK2, CDK4; reduction in G2-M regulators. nih.gov
Huh7 Dose-dependent growth inhibition. nih.gov Inhibition of hepatocarcinogenesis through regulation of HGF/c-Met, Wnt/β-catenin, and PI3K/Akt/mTOR signaling. frontiersin.org
PLC/PRF/5 Growth inhibition. nih.gov Not specified.

Myoblast Cell Lines, Prostate Cancer Cells, Breast Carcinoma Cells, Colorectal Cells

The application of silybin extends to other cancer types and cell models, demonstrating its broad-spectrum activity.

Myoblast Cell Lines: In the C2C12 mouse myoblast cell line, silybin has been shown to improve palmitate-induced insulin (B600854) resistance. elsevier.es It achieves this by downregulating the phosphorylation of JNK and IKKβ, which in turn prevents the inhibition of the IRS-1/PI3K/Akt pathway. elsevier.es However, another study on the rat L6 myoblast cell line indicated that at a high concentration (100 μM), silybin could decrease metabolism and protein content. nih.gov Research on the C2C12 myoblast cell line showed that silibinin (B1684548) had minor effects on Nrf2 activity, a key regulator of cellular antioxidant responses. nih.gov

Prostate Cancer Cells: Silybin has shown pleiotropic anticancer effects against prostate cancer cells. frontiersin.org It inhibits the proliferation of human prostate carcinoma cell lines LNCaP, DU145, and PC3. aacrjournals.org In LNCaP cells, silybin treatment decreases both intracellular and secreted levels of prostate-specific antigen (PSA) and induces a G1 arrest in the cell cycle. nih.gov This is accompanied by a decrease in the levels of cyclin D1, CDK4, and CDK6, and an increase in Cip1/p21 and Kip1/p27. nih.gov Interestingly, instead of inducing apoptosis, silybin promotes the neuroendocrine differentiation of LNCaP cells. nih.gov Furthermore, Silybin A, a stereoisomer of silibinin, has been identified as having high efficacy against endothelial cells, suggesting it can restrict a tumor's ability to form new blood vessels. ecancer.org

Breast Carcinoma Cells: Silybin exhibits anti-cancer activity against both estrogen-dependent and -independent breast carcinoma cells. frontiersin.org In MCF-7 and MDA-MB-231 breast cancer cells, silymarin (of which silybin is the main component) inhibits proliferation and migration while inducing apoptosis by modulating the MAPK signaling pathway. researchgate.net Specifically, it upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2. researchgate.net Studies on BT-474 breast cancer cells have also confirmed the anticancer properties of silybin. ajchem-b.com Combining silybin with chemotherapeutic drugs like doxorubicin (B1662922) has been shown to enhance cytotoxicity against breast cancer cells. nanomedicine-rj.com

Colorectal Cells: Silybin has been shown to inhibit the growth and proliferation of a wide range of colorectal cancer (CRC) cells, including SW480, LoVo, HT29, and DLD-1. nih.govresearchgate.netnih.gov These effects are attributed to cell cycle arrest and apoptosis. nih.govresearchgate.net Mechanistically, silybin has been found to inhibit the activation of the pro-inflammatory NF-κB pathway in CRC cells. nih.gov This leads to a decrease in the levels of NF-κB-regulated proteins involved in cancer progression, such as Bcl-2, COX-2, iNOS, VEGF, and MMPs. nih.gov

Primary Cell Cultures (e.g., Human Primary Monocytes, Stellate Cells)

Research using primary cells has provided further insights into the immunomodulatory and metabolic effects of silybin.

Human Primary Monocytes: In human primary monocytes, silybin has been shown to exert antioxidant and anti-inflammatory effects. It inhibits the release of hydrogen peroxide and the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) without affecting cell viability. tandfonline.com Furthermore, studies using THP-1 human monocytes have shown that certain components of silymarin, including isosilybin (B7881680) A and silybin B, can induce the expression of the ABCA1 protein, which is involved in cholesterol efflux. researchgate.net Lipidomic analysis of human primary monocytes treated with silybin revealed a decrease in triglyceride levels and an increase in major phospholipid classes, indicating a reprogramming of lipid metabolism. nih.govnih.gov

Stellate Cells: While direct studies on silybin's effect on primary stellate cells are limited in the provided context, its known anti-fibrotic properties suggest a potential role in modulating the activation of these cells, which are key drivers of fibrosis in the liver. Research has shown that silybin derivatives can mitigate fibrosis in vitro. acs.org

Employment in In Vivo Animal Models

In vivo studies using animal models have been crucial in validating the therapeutic potential of silybin observed in cell culture systems.

Rodent Models of Metabolic Dysregulation (e.g., High-Calorie Diet Models, Obese Mice)

Silybin and its parent extract, silymarin, have been extensively investigated in rodent models of diet-induced metabolic disorders.

In high-fat diet (HFD)-fed mice, silymarin treatment has been shown to reduce body weight, glucose intolerance, and insulin resistance. elsevier.es It also ameliorates dyslipidemia, hepatic steatosis, and inflammation. mdpi.comtandfonline.com Specifically, administration of silymarin to obese mice resulted in weight loss, reduced epididymal fat mass, and attenuated high plasma lipid levels. mdpi.com It also decreased inflammation, as evidenced by lower levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com

In a study with obese mice, silybin administration reversed adipose tissue inflammation and adipocyte hypertrophy. researchgate.netnih.gov It also improved glucose homeostasis and reversed fatty liver disease by suppressing lipogenesis and inhibiting lipid uptake into the liver. nih.gov In a rat model of non-alcoholic fatty liver disease (NAFLD), silybin treatment reduced lipid accumulation and alleviated steatosis. elsevier.es Similarly, in a gerbil model of diabetes fed a high-calorie diet, silybin reduced triglyceride levels and improved hepatic metabolism. elsevier.es

Table 2: Effects of Silybin/Silymarin in Rodent Models of Metabolic Dysregulation

Animal Model Key Findings
High-Fat Diet (HFD)-Induced Obese Mice Reduced body weight, epididymal fat mass, plasma lipids, and insulin levels. mdpi.com Decreased inflammation (TNF-α, IL-1β, IL-6). mdpi.com Ameliorated fasting glucose, glucose intolerance, and insulin resistance. frontiersin.org Reversed adipose tissue inflammation and adipocyte hypertrophy. researchgate.netnih.gov
NAFLD Rat Model Reduced lipid accumulation, recovered cell viability, and alleviated steatosis. elsevier.es
Psammomys obesus (Gerbil) on High-Calorie Diet Reduced triglyceride levels, improved hepatic metabolism, and partially reversed liver steatosis. elsevier.es
T2DM-NAFLD Rat Model Liposomal silybin alleviated insulin resistance and dyslipidemia, improving hepatic lipid accumulation, inflammation, and fibrosis. jst.go.jp
Cardiomyopathy in Obese Mice Silybin improved abnormal lipid metabolism and protected cardiac function. nih.gov

Genetically Engineered Animal Models for Pathway-Specific Studies (e.g., APP/PS1 Transgenic Mice)

Genetically engineered models have allowed for the investigation of silybin's effects in the context of specific disease-related pathways.

The APP/PS1 transgenic mouse model, which mimics key aspects of Alzheimer's disease pathology, has been used to study the neuroprotective effects of silybin. Treatment with silybin has been shown to ameliorate memory impairments in these mice. nih.gov This improvement is associated with the suppression of oxidative stress and the inhibition of apoptosis in the brain. nih.gov Silybin treatment reduced levels of malondialdehyde (an indicator of oxidative stress) and increased the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.gov

Furthermore, silybin has been found to reduce the deposition of amyloid-β (Aβ) plaques in the hippocampus of APP/PS1 mice. actanaturae.ru This is achieved by inhibiting the expression of amyloid precursor protein (APP) and β-site APP cleaving enzyme 1 (BACE1), two key proteins involved in the production of Aβ. actanaturae.ruresearchgate.net Silybin-treated APP/PS1 mice also showed an increase in the number of newly generated microglia, astrocytes, and neurons, suggesting a positive effect on neuro-regeneration. frontiersin.org Another study pointed to silybin's ability to downregulate ferroptosis-related injury and subsequent neuroinflammation in a model of sporadic Alzheimer's disease. imrpress.com

Xenograft Models for Investigating Mechanistic Effects in a Complex Organismal Context

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a living system to study how a potential therapeutic agent affects tumor growth and the underlying molecular pathways in a complex organismal environment. While in vitro studies on cell lines are crucial for initial screening, xenograft models offer a more comprehensive understanding of a compound's in vivo efficacy and mechanism of action.

In the context of investigating natural compounds like Silybin A, xenograft models are indispensable for validating the anticancer activities observed in cell culture. nih.gov However, a significant challenge in these in vivo studies is accurately determining the concentration of the administered compound and its metabolites within the tumor tissue and correlating it with the observed biological effects. This is where isotopically labeled compounds, such as Silybin A-d3, play a critical, albeit often unheralded, role.

This compound is a deuterated form of Silybin A, meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. This substitution results in a molecule that is chemically identical to Silybin A in its biological activity but has a slightly higher mass. This mass difference makes this compound an ideal internal standard for quantitative bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of this compound to a biological sample (e.g., plasma or homogenized tumor tissue) from a xenograft mouse treated with Silybin A, researchers can accurately measure the precise concentration of the non-deuterated Silybin A. This accurate quantification is fundamental to establishing a definitive link between the drug's concentration at the site of action and its mechanistic effects.

While direct studies detailing the therapeutic mechanisms of this compound itself are not the focus, its application is integral to validating the mechanistic findings of its parent compound, Silybin (also known as Silibinin), in numerous xenograft models. For instance, research on colorectal cancer xenografts has shown that oral administration of silibinin significantly inhibits tumor growth. nih.gov Mechanistic analyses of these tumors revealed that silibinin's efficacy is linked to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.gov Specifically, a decrease in the levels of key cell cycle proteins and an increase in apoptosis markers were observed. nih.gov The use of this compound as an analytical standard in such studies would be essential to confirm that sufficient concentrations of the active compound reached the tumor to cause these effects.

Similarly, in xenograft models of prostate cancer, silibinin has been shown to cause cell cycle arrest, primarily at the G1 phase. nih.gov This was associated with a downregulation of various cyclins and cyclin-dependent kinases (CDKs) and an upregulation of CDK inhibitors. nih.gov In advanced human colorectal carcinoma xenografts (LoVo cells), silibinin treatment decreased the phosphorylation of the Retinoblastoma (Rb) protein, a critical regulator of the cell cycle. nih.gov The ability to precisely measure intratumoral silibinin levels, facilitated by standards like this compound, is crucial for validating that these molecular changes are a direct consequence of the compound's presence.

The table below summarizes key mechanistic findings for Silibinin in various xenograft models. The accuracy of the quantitative data underlying these findings relies on the use of appropriate internal standards like this compound for bioanalysis.

Table 1: Mechanistic Effects of Silibinin in Preclinical Xenograft Models

Cancer Type Xenograft Model Key Mechanistic Findings Modulated Proteins & Markers
Colorectal Cancer LoVo Cells Inhibition of tumor growth; Induction of apoptosis; G1 and G2/M cell cycle arrest. nih.gov Down-regulated: Cyclins (A, B1, D1, D3), CDKs (1, 2, 4, 6), Phospho-Rb. Up-regulated: p21, p27, Cleaved Caspases (3, 9). nih.gov
Prostate Cancer - Inhibition of tumor growth; G1 cell cycle arrest. nih.gov Down-regulated: Cyclin D1, Cyclin D3, Cyclin E, CDK2, CDK4, CDK6. Up-regulated: p21, p27. nih.gov

| Hepatocarcinoma | - | Inhibition of cell proliferation and invasion; Induction of apoptosis and cell cycle arrest. nih.gov | Down-regulated: ERK1/2, Survivin, Cyclin D1, Cyclin E, CDK2, CDK4. Up-regulated: p27. nih.gov |

Future Research Trajectories for Silybin A D3

Exploration of Novel Mechanistic Targets via High-Throughput Screening with Labeled Silybin (B1146174) A

High-throughput screening (HTS) allows researchers to rapidly test millions of chemical, genetic, or pharmacological compounds to identify active agents that modulate specific biomolecular pathways. The future of Silybin A research will likely involve the use of Silybin A-d3 in advanced HTS platforms, particularly those based on mass spectrometry (MS).

Traditional HTS often relies on fluorescent or luminescent labels, which can suffer from interference from the compounds being tested, leading to false positives or negatives. genedata.com MS-based HTS is a label-free technology that overcomes these issues by directly measuring the mass of substrates and products, offering rich, high-resolution data. cabbi.bio The integration of stable isotope-labeled compounds like this compound into MS-based HTS provides a powerful method for identifying its molecular binding partners and enzymatic targets. nih.govresearchgate.net

In this approach, this compound can be incubated with cell lysates, subcellular fractions, or purified protein libraries. By tracking the distinct isotopic signature of this compound, researchers can use MS to identify proteins or other molecules to which it binds. nih.gov This strategy can uncover previously unknown receptors, enzymes, and signaling proteins that interact with silybin, moving beyond its known associations with pathways like NF-κB and various matrix metalloproteinases. nih.govnews-medical.net Automated MS screening systems can analyze tens of thousands of samples per day, making this a viable strategy for systematically mapping the cellular interactome of Silybin A. mdpi.com

Development of Advanced Delivery Systems for Targeted Research Applications

A significant challenge in silybin research is its low water solubility and poor oral bioavailability. researchgate.net While numerous advanced delivery systems have been developed to overcome these hurdles for therapeutic purposes, these same technologies can be repurposed for highly specific research applications using this compound. The goal shifts from systemic delivery to precisely targeting the labeled compound to specific tissues or cell types for mechanistic studies.

Future research will focus on loading this compound into various nanocarriers to trace its biodistribution and cellular uptake with unprecedented accuracy.

Potential Delivery Systems for this compound Research:

Delivery SystemDescriptionResearch ApplicationSupporting Findings
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.Tracing the uptake and metabolic fate of this compound in specific cell types, such as hepatocytes or cancer cells.Liposomal formulations have been shown to enhance the potency of silybin in cancer cell lines. researchgate.net
Phytosomes (e.g., Siliphos®) Complexes formed by binding silybin to phospholipids (B1166683) (like phosphatidylcholine), significantly increasing its absorption.Investigating the enterohepatic circulation and liver-specific metabolism of Silybin A by tracking the d3-label.Silybin-phosphatidylcholine complexes demonstrate markedly higher plasma levels compared to standard silybin. researchgate.net
Nanoparticles (e.g., PLGA, Silver) Solid polymeric or metallic particles in which the compound is entrapped or adsorbed.Studying the distribution of this compound across the blood-brain barrier or its accumulation in tumor tissues.Radioiodinated silybin-loaded silver nanoparticles have been used to show preferential localization in tumor tissue. news-medical.net
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation.Examining the absorption pathways of this compound in the gastrointestinal tract and its initial metabolic transformations.S-SEDDS formulations have shown a 3-fold increase in the bioavailability of silybin.

By using these systems to deliver this compound, researchers can answer precise questions about where the compound goes in the body, how it is metabolized in specific locations, and what cellular effects it has at the target site.

Integration of Multi-omics Approaches (e.g., Metabolomics, Proteomics) with this compound Tracing

The true power of this compound as a research tool is realized when its tracing capabilities are combined with multi-omics technologies like metabolomics and proteomics. biorxiv.org This integrated approach allows for a systems-level understanding of how Silybin A impacts cellular function. nih.gov Stable isotope tracing is an essential technology for studying how nutraceuticals modulate cancer metabolism. nih.gov

The process involves introducing this compound into a biological system (e.g., cell culture or an animal model) and then using mass spectrometry to perform two key analyses:

Metabolite Tracing: Tracking the deuterium (B1214612) atoms from this compound as they are incorporated into downstream metabolites. This reveals the specific metabolic pathways that silybin enters and modifies.

Global Omics Analysis: Simultaneously measuring changes across the entire proteome (all proteins) and metabolome (all metabolites) in response to this compound administration. nih.govfrontiersin.org

This dual approach provides a dynamic view of cellular reprogramming. For instance, a study on silybin A used stable isotope-labeled acetate (B1210297) to show that silybin A redirects lipid metabolism away from triglyceride storage and towards phospholipid synthesis for building cellular membranes. nih.govgoogle.com Using this compound as the tracer would provide even more direct evidence of its metabolic fate and function.

Framework for Integrating Multi-omics with this compound Tracing:

Omics TechnologyResearch QuestionExpected Outcome
Metabolomics How is this compound metabolized, and how does it alter global metabolic pathways?Identification of novel silybin metabolites and mapping of its impact on pathways like lipid, glucose, and amino acid metabolism.
Proteomics Which protein expression levels are altered by this compound treatment?Discovery of proteins and pathways regulated by silybin, potentially revealing new drug targets. nih.gov
Lipidomics How does this compound specifically influence the composition and synthesis of different lipid classes?Detailed understanding of silybin's role in modulating membrane composition and lipid droplet dynamics. google.com

This integrated strategy can uncover complex interactions, such as how silybin-induced changes in lipid metabolism might affect protein signaling at the cell membrane, providing a holistic view of its mechanism of action.

Design of Next-Generation this compound Analogues with Enhanced Specificity for Research Probes

While Silybin A interacts with multiple cellular targets, this promiscuity can make it difficult to study a single mechanism in isolation. news-medical.net A key future direction is the rational design of next-generation this compound analogues that are engineered for enhanced specificity. The goal is not to create a better therapeutic, but rather a superior research tool—a chemical probe that interacts with only one desired target.

This research will involve:

Computational Modeling: Using molecular docking studies to predict how modifications to the silybin structure will affect its binding to various proteins. frontiersin.org For example, docking studies have already been used to predict the binding affinity of silybin diastereomers to enzymes like fatty acid amide hydrolase (FAAH).

Medicinal Chemistry: Synthesizing novel analogues based on computational predictions. This could involve altering side chains or functional groups on the Silybin A backbone while retaining the d3-label for tracing. The development of derivatives like HM015k, which showed significantly greater cytotoxic efficacy in ovarian cancer cells than silybin itself, demonstrates the feasibility of this approach.

Biochemical Validation: Testing the newly synthesized analogues in vitro to confirm that they bind specifically to the intended target with high affinity and have minimal off-target effects.

By creating a panel of highly specific this compound probes, each designed for a different molecular target, researchers can dissect the compound's complex pharmacology with surgical precision, attributing specific cellular outcomes to the modulation of a single protein.

Methodological Innovations in Stable Isotope Tracing for Complex Biological Systems

The full potential of this compound can be unlocked through continued innovation in the methodologies of stable isotope tracing itself. While tracing in cell cultures is well-established, pushing these techniques into more complex biological systems is a major frontier.

Future methodological research will focus on several key areas:

Enhanced Analytical Sensitivity: Developing more sensitive mass spectrometry techniques to detect lower concentrations of this compound and its labeled metabolites in complex biological samples like tissue biopsies and biofluids.

Dynamic and Time-Resolved Measurements: Applying advanced workflows like pulsed Stable Isotope-Resolved Metabolomics (pSIRM), which provides a dynamic, time-resolved quantitative measurement of metabolic fluxes in vitro and in vivo. This allows researchers to see not just if a pathway is active, but how quickly it responds to a stimulus like this compound.

Computational and Bioinformatic Tools: Creating more sophisticated software for analyzing the vast datasets generated by isotope tracing experiments. These tools are needed to accurately calculate metabolic flux rates and to integrate tracing data with other omics datasets (proteomics, transcriptomics) to build comprehensive models of cellular metabolism.

Application to Complex Models: Moving beyond simple cell lines to more physiologically relevant models, such as 3D organoids, animal models of disease, and ultimately, human clinical studies. This will provide insights into how this compound behaves in the context of a whole organism, accounting for factors like tissue-specific metabolism and inter-organ crosstalk.

These innovations will enable researchers to use this compound to ask more complex questions, leading to a deeper understanding of its biological effects and paving the way for more targeted and effective applications. researchgate.net

Q & A

Q. What criteria validate the use of this compound as an internal standard in quantitative bioanalysis?

  • Methodology : Ensure identical extraction recovery rates (≥85%) between this compound and target analytes. Test for chromatographic co-elution and ion suppression/enhancement. Validate precision (CV <15%) and accuracy (80–120%) across three concentration levels .

Future Research Directions

Q. What mechanistic studies are needed to clarify the role of deuterium substitution in this compound’s hepatoprotective vs. pro-oxidant effects?

  • Methodology : Combine transcriptomics (RNA-seq) and redox proteomics to map pathways altered by deuterium. Use CRISPR-edited cell lines (e.g., Nrf2-KO) to isolate antioxidant response elements. Compare outcomes with non-deuterated controls under identical experimental conditions .

Q. How can multi-omics integration improve the translational relevance of this compound preclinical data?

  • Methodology : Correlate pharmacokinetic-pharmacodynamic (PK-PD) data with metabolomic and proteomic profiles from patient-derived organoids. Use machine learning (e.g., random forests) to identify biomarkers predictive of clinical efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.